molecular formula C19H23F3N4O2 B2823226 3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108757-40-8

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2823226
CAS No.: 2108757-40-8
M. Wt: 396.414
InChI Key: ATXGLTMIKYUJNB-UHFFFAOYSA-N
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Description

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, introduction of the piperazinyl group, and attachment of the trifluoromethylphenyl moiety. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the 8-azabicyclo[3.2.1]octane structure.

    Introduction of the Piperazinyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the Trifluoromethylphenyl Moiety: This step may involve coupling reactions using reagents such as trifluoromethylphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the bicyclic structure provides stability. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • (1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide distinguishes it from similar compounds. This group enhances its chemical stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c20-19(21,22)12-1-3-13(4-2-12)24-18(28)26-14-5-6-15(26)10-16(9-14)25-8-7-23-17(27)11-25/h1-4,14-16H,5-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGLTMIKYUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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